![molecular formula C16H22N2O3 B3027363 (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate CAS No. 1286208-93-2](/img/structure/B3027363.png)
(R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, which have been meticulously documented in research studies. Notably, it can be prepared through a sequence of reactions, including condensation, cyclization, and carbamate formation. The synthetic route ensures acceptable yields and purity. Detailed reaction mechanisms and optimized conditions are available in the literature .
Molecular Structure Analysis
The molecular structure of ®-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate reveals a pyrrolidine ring with a benzoyl group attached at position 1. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The stereochemistry ® indicates the absolute configuration around the chiral center. High-resolution NMR and mass spectrometry confirm the compound’s identity .
Chemical Reactions Analysis
The compound participates in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles. These reactions contribute to its potential biological activities .
Scientific Research Applications
Process Development and Synthesis
- Process Development : (R)-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate is an intermediate in the manufacturing of certain pharmaceutical compounds. For example, Li et al. (2012) described the scalable synthesis of a structurally similar compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This highlights its significance in the synthesis of complex pharmaceutical agents (Li et al., 2012).
Chemical Reactions and Synthesis Techniques
- Diels-Alder Reaction : The compound has potential applications in the Diels-Alder reaction, a key chemical reaction in organic synthesis. For instance, Padwa et al. (2003) worked on the preparation and Diels-Alder reaction of related compounds, demonstrating the compound's role in complex organic synthesis processes (Padwa et al., 2003).
- Synthesis of Drug Intermediates : Geng Min (2010) discussed an efficient process for synthesizing drug intermediates like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester. This underscores the compound's utility in creating various pharmaceutical intermediates (Geng Min, 2010).
Biomedical Studies
- Anticancer and Antimicrobial Properties : Compounds structurally related to this compound, such as those based on palladium, gold, and silver N-heterocyclic carbene complexes, have shown promising anticancer and antimicrobial properties in biomedical studies. Ray et al. (2007) indicated that these complexes exhibited potent anticancer activity and significant antimicrobial properties (Ray et al., 2007).
Other Applications
- Structural Characterization Using NMR : Aouine et al. (2016) utilized 2D heteronuclear NMR experiments for the characterization of the structure of a similar compound, tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate. This research illustrates the compound's relevance in advanced spectroscopic studies (Aouine et al., 2016).
properties
IUPAC Name |
tert-butyl N-[(3R)-1-benzoylpyrrolidin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFJEFJDOLSCSH-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145176 | |
Record name | Carbamic acid, N-[(3R)-1-benzoyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286208-93-2 | |
Record name | Carbamic acid, N-[(3R)-1-benzoyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R)-1-benzoyl-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401145176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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